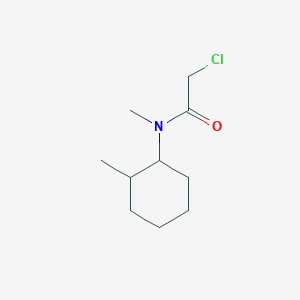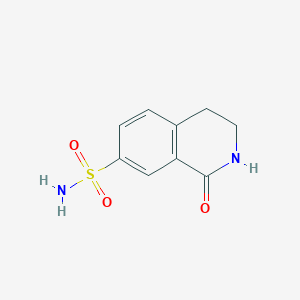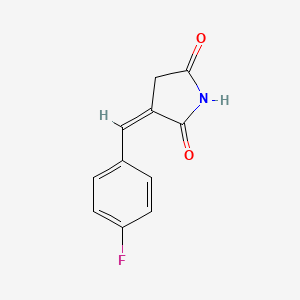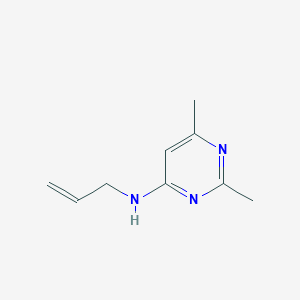
Copper(I) 3-methylsalicylate
Overview
Description
Copper(I) 3-Methylsalicylate is an organo-metallic compound . It is used as a catalyst for various reactions including carbon-carbon bond formation, oxidative arylthiation, and reductive cross-coupling .
Molecular Structure Analysis
The molecular formula of this compound is C8H7CuO3 . The canonical SMILES representation is CC1=CC=CC(=C1[O-])C(=O)O.[Cu+] .Chemical Reactions Analysis
This compound is used as a catalyst for several reactions. These include carbon-carbon bond formation, oxidative arylthiation, reductive cross-coupling, oxidation reactions, and reductive amination .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 214.69 .Scientific Research Applications
Catalyst in Chemical Synthesis
Copper(I) 3-methylsalicylate has been identified as an efficient catalyst in various chemical reactions. It mediates N-arylation reactions of both aliphatic and aromatic heterocycles under moderate conditions, showing versatility with electron-rich and electron-poor aryl bromides. This demonstrates its utility in synthesizing N-arylation products with high yields, indicating its efficiency and broad application potential in chemical synthesis (Farahat & Boykin, 2014).
Application in Organic Synthesis
Further extending its application, this compound (CuMeSal) facilitates the Chan–Lam N-Arylation of heterocycles, which is a significant process in organic synthesis. It successfully mediates reactions between aryl boronic acids and aromatic heterocycles under moderate conditions. This utility underscores its role in organic chemistry, especially in forming N-arylation products in reasonable yields (Farahat & Boykin, 2015).
Role in Polymer Chemistry
In polymer chemistry, this compound has been used in the living radical polymerization process. It aids in the polymerization of methyl methacrylate in an ionic liquid, enhancing the reaction rate and yielding polymers with narrow polydispersity. This application highlights its importance in the field of materials science and polymer engineering (Carmichael et al., 2000).
Contribution to Drug Discovery
While the direct use in drug discovery isn't specified, this compound's role in click chemistry, a method used in drug discovery, is noteworthy. Click chemistry, where Copper(I) catalysis is a key component, plays a significant role in various aspects of drug discovery. It's used in lead finding, combinatorial chemistry, proteomics, and DNA research. Copper(I) compounds, including this compound, are crucial in these applications due to their catalytic activity and stability (Kolb & Sharpless, 2003).
Safety and Hazards
Copper(I) 3-Methylsalicylate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Relevant Papers One relevant paper discusses a Copper(I)-Catalyzed Addition/Annulation Sequence for the Two-Component Synthesis of γ-Ylidenebutenolides . This paper could provide valuable insights into the potential applications of this compound in similar reactions.
Mechanism of Action
Target of Action
Copper(I) 3-methylsalicylate, also known as CuMeSal, is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions, where it facilitates the formation of bonds.
Mode of Action
This compound interacts with its targets by facilitating various chemical reactions. It is known to catalyze reactions such as carbon-carbon bond formation, oxidative arylthiation, reductive cross-coupling, oxidation reactions, and reductive amination .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature of the reaction environment can affect the rate at which this compound catalyzes reactions . Furthermore, the presence of other substances in the reaction mixture can also impact the effectiveness of this compound as a catalyst.
Biochemical Analysis
Biochemical Properties
Copper(I) 3-methylsalicylate plays a significant role in biochemical reactions, primarily as a catalyst. It is involved in carbon-carbon bond formation, oxidative arylthiation, reductive cross-coupling, oxidation reactions, and reductive amination . The compound interacts with various enzymes and proteins, facilitating these reactions. For instance, it can act as a catalyst in oxidative arylthiation, where it interacts with aryl halides and thiols to form aryl sulfides. The nature of these interactions is typically through coordination bonds between the copper center and the reacting molecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as an effective catalyst without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including gastrointestinal upset, mucosal ulceration, and altered hemostasis . These adverse effects are primarily due to the compound’s ability to disrupt cellular processes and induce oxidative stress.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to copper metabolism. The compound interacts with enzymes and cofactors involved in copper homeostasis, such as ATP7A and ATP7B, which are responsible for copper transport and distribution within cells . These interactions can influence the overall metabolic flux and levels of metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to metallothioneins, which sequester excess copper ions and prevent toxicity . Additionally, it can interact with copper chaperones, such as Atox1, which facilitate its transport to specific cellular compartments.
Properties
IUPAC Name |
2-carboxy-6-methylphenolate;copper(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Cu/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPQOSMKJDPRID-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7CuO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715753 | |
| Record name | Copper(1+) 2-carboxy-6-methylphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326477-70-7 | |
| Record name | Copper(1+) 2-carboxy-6-methylphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 326477-70-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


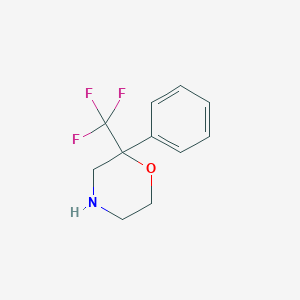

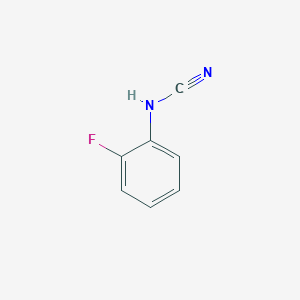

![2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B1464001.png)
![N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1464003.png)
![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)

